ETHYL 5-[({[1,1'-BIPHENYL]-4-YL}CARBAMOYL)AMINO]-2,6-DIMETHYLPYRIDINE-3-CARBOXYLATE
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Overview
Description
ETHYL 5-[({[1,1'-BIPHENYL]-4-YL}CARBAMOYL)AMINO]-2,6-DIMETHYLPYRIDINE-3-CARBOXYLATE is a complex organic compound with a pyridine ring structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, featuring both ethyl and phenyl groups, contributes to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[({[1,1'-BIPHENYL]-4-YL}CARBAMOYL)AMINO]-2,6-DIMETHYLPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-[({[1,1'-BIPHENYL]-4-YL}CARBAMOYL)AMINO]-2,6-DIMETHYLPYRIDINE-3-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds or substituted aromatic rings.
Scientific Research Applications
ETHYL 5-[({[1,1'-BIPHENYL]-4-YL}CARBAMOYL)AMINO]-2,6-DIMETHYLPYRIDINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of ETHYL 5-[({[1,1'-BIPHENYL]-4-YL}CARBAMOYL)AMINO]-2,6-DIMETHYLPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives and carbamoylamino-substituted compounds. Examples include:
Uniqueness
ETHYL 5-[({[1,1'-BIPHENYL]-4-YL}CARBAMOYL)AMINO]-2,6-DIMETHYLPYRIDINE-3-CARBOXYLATE is unique due to its specific substitution pattern and the presence of both ethyl and phenyl groups
Properties
IUPAC Name |
ethyl 2,6-dimethyl-5-[(4-phenylphenyl)carbamoylamino]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-4-29-22(27)20-14-21(16(3)24-15(20)2)26-23(28)25-19-12-10-18(11-13-19)17-8-6-5-7-9-17/h5-14H,4H2,1-3H3,(H2,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQWSZUHZFSIKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1C)C)NC(=O)NC2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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